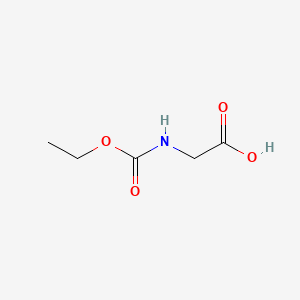

Glycine, N-(ethoxycarbonyl)-

Vue d'ensemble

Description

Glycine, N-(ethoxycarbonyl)- is a derivative of glycine, which is one of the simplest kinds of amino acids occurring in nature . Amino acids are the essential components for all metabolic activities and life processes of human beings . Glycine, N-(ethoxycarbonyl)-, is chemically neutral and metabolically inert .

Synthesis Analysis

Glycine and taurine conjugates of 5P-cholanic acids have been synthesized using improved procedures based on the peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline . The conjugates are obtained in chromatographically pure form in yields higher than 90% . A multi-gram scale protocol for the N-acyl amidation of bile acids with glycine and taurine has been successfully developed under continuous flow processing conditions .

Molecular Structure Analysis

Glycine, N-(ethoxycarbonyl)-, contains total 42 bond(s); 17 non-H bond(s), 2 multiple bond(s), 12 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 (thio-) carbamate(s) (aliphatic) .

Chemical Reactions Analysis

Glycine, N-(ethoxycarbonyl)-, is involved in the synthesis of glycine and taurine conjugates of 5P-cholanic acids . The reaction is invariably incomplete, regardless of the amount of glycine or taurine used, because the water used as a cosolvent hydrolyzed a portion of the mixed anhydride to the free bile acid .

Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule . It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Applications De Recherche Scientifique

- Scientific Field : Medical Science .

- Summary of Application : Glycine has been studied for its anti-inflammatory effects. It can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects .

- Methods of Application : Dietary glycine supplementation is one method of application .

- Results or Outcomes : Studies have shown that glycine can decrease pro-inflammatory cytokines and the concentration of free fatty acids, improve the insulin response, and mediate other changes .

- Scientific Field : Environmental Science .

- Summary of Application : Glycine is used by microorganisms in soil, affecting nitrogen transformation and availability .

- Methods of Application : Soil samples were incubated with 13C, 15N-labeled glycine .

- Results or Outcomes : The addition of glycine promoted gross N mineralization and microbial N immobilization significantly. Mineralization of glycine N accounted for 6.2–22.5% of the added glycine .

Anti-Inflammatory Effects

Soil Microorganism Metabolism

- Scientific Field : Material Science .

- Summary of Application : Glycine N-carboxyanhydride has been evaluated for applications in the field of biomaterials .

- Methods of Application : Glycine N-carboxyanhydride is typically prepared by phosgenation of amino acids .

- Results or Outcomes : The compound has been used in the formation and polymerization of N-carboxyanhydrides, a family of heterocyclic organic compounds derived from amino acids .

- Scientific Field : Polymer Chemistry .

- Summary of Application : Glycine N-carboxyanhydride can convert to homopolypeptides through ring-opening polymerization .

- Methods of Application : The ring-opening polymerization of N-carboxyanhydrides is catalyzed by metal catalysts .

- Results or Outcomes : The polymerization of N-carboxyanhydrides has been considered as a prebiotic route to polypeptides .

Biomaterials

Polymerization

Safety And Hazards

Glycine, N-(ethoxycarbonyl)-, is combustible and there is a risk of dust explosion . Development of hazardous combustion gases or vapors is possible in the event of fire . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Propriétés

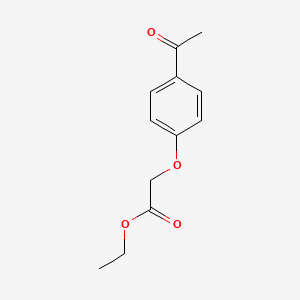

IUPAC Name |

2-(ethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVSUZHDJGUDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196667 | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(ethoxycarbonyl)- | |

CAS RN |

4596-51-4 | |

| Record name | Glycine, N-(ethoxycarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004596514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Carbethoxyglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-carboxy-, N-ethyl ester (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)